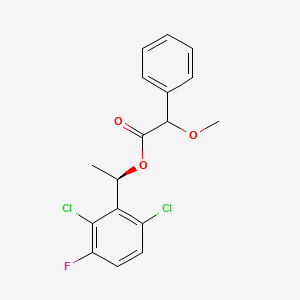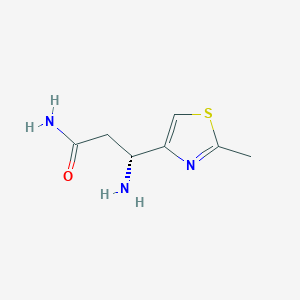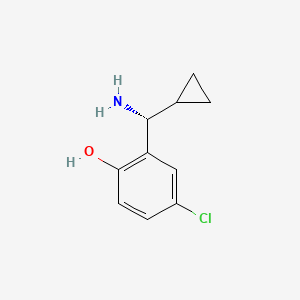
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one is an organic compound belonging to the thiopyran family. Thiopyrans are sulfur-containing heterocycles, which are analogs of pyrans where one oxygen atom is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a thiopyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one typically involves the following steps:
Formation of the Thiopyran Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and carbonyl groups.
Introduction of Hydroxyl and Methyl Groups: Functionalization of the thiopyran ring to introduce the hydroxyl and methyl groups can be done using various reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Catalyst Selection: Choosing efficient catalysts to improve yield and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.
Substitution: Functional groups on the thiopyran ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of tetrahydrothiopyran derivatives.
Substitution Products: Formation of various substituted thiopyrans.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their function.
Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopyran: The parent compound without the hydroxyl and methyl groups.
4-Methylthiopyran: A derivative with only the methyl group.
5-Hydroxythiopyran: A derivative with only the hydroxyl group.
Uniqueness
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs.
Eigenschaften
CAS-Nummer |
61363-72-2 |
|---|---|
Molekularformel |
C6H8O2S |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
3-hydroxy-4-methyl-2H-thiopyran-5-one |
InChI |
InChI=1S/C6H8O2S/c1-4-5(7)2-9-3-6(4)8/h7H,2-3H2,1H3 |
InChI-Schlüssel |
GJDXHKBABOABSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CSCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


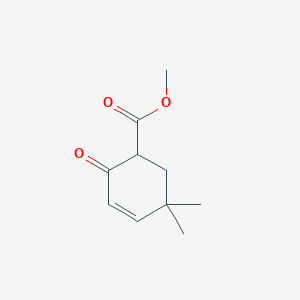
![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
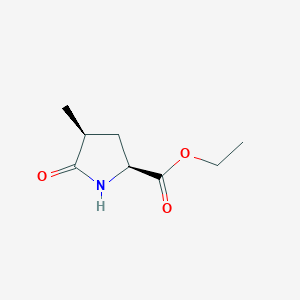

![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
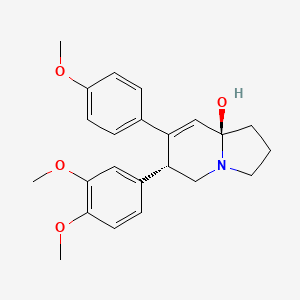
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
